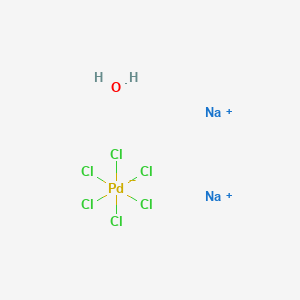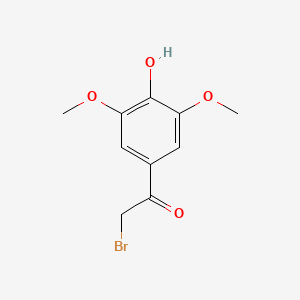
2-(Pyrrolidin-1-yl)pyridine-3-boronic acid
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)pyridine-3-boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine group and a boronic acid moiety. It is commonly used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a pivotal method for forming carbon-carbon bonds in organic synthesis .
Applications De Recherche Scientifique
2-(Pyrrolidin-1-yl)pyridine-3-boronic acid has a wide range of applications in scientific research:
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This involves the reaction of pyridinyl halides with trialkylborates under metal-halogen exchange conditions.
Directed Ortho-Metallation (DoM): This method uses substituted pyridine under DoM conditions followed by borylation with trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane using palladium catalysts.
C-H or C-F Bond Activation: This involves iridium- or rhodium-catalyzed activation followed by borylation.
[4+2] Cycloaddition: This method involves cycloaddition reactions to form the desired boronic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Trialkylborates: Used in borylation reactions.
Iridium or Rhodium Catalysts: Used in C-H or C-F bond activation.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid moiety undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of the pyrrolidine group, which enhances the reactivity of the boronic acid.
Comparaison Avec Des Composés Similaires
Pyridine-3-boronic acid: Similar structure but lacks the pyrrolidine group.
6-Pyrrolidin-1-yl-pyridine-3-boronic acid: Similar structure with the pyrrolidine group at a different position.
3-(1-Pyrrolidinyl)phenyl boronic acid: Contains a phenyl ring instead of a pyridine ring.
Uniqueness: 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid is unique due to the presence of both the pyridine and pyrrolidine groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in organic synthesis and drug discovery .
Propriétés
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROELQLBROWVGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674170 | |
| Record name | [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257648-75-1 | |
| Record name | [2-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257648-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Methoxymethyl)pyridin-2-yl]methanamine](/img/structure/B580255.png)
![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)


![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B580261.png)





![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)
